molecular formula C13H19N3O B15058628 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B15058628
M. Wt: 233.31 g/mol
InChI Key: LAARERSOFVETOS-UHFFFAOYSA-N
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Description

2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a pyridine-piperidine hybrid compound characterized by a pyridine ring substituted with a methyl group (position 5) and a methylamino group (position 6), linked to a piperidine ring functionalized with a carbaldehyde group. Its molecular formula is C₁₃H₁₉N₃O (molecular weight: 233.31 g/mol). The carbaldehyde moiety enhances its reactivity, making it a candidate for forming Schiff bases or acting as an electrophile in medicinal chemistry applications.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O/c1-10-7-11(8-15-13(10)14-2)12-5-3-4-6-16(12)9-17/h7-9,12H,3-6H2,1-2H3,(H,14,15)

InChI Key

LAARERSOFVETOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Substrate Preparation and Reaction Conditions

The reductive amination approach is widely employed to introduce the methylamino group at the pyridine moiety. A key intermediate, 5-methyl-6-aminopyridin-3-yl-piperidine, is synthesized via condensation of 5-methyl-6-nitro-pyridin-3-yl-piperidine followed by catalytic hydrogenation. The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere, achieving yields of 85–92%.

The subsequent reductive amination step involves reacting the primary amine with formaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base. The reaction is conducted in methanol at room temperature for 12–24 hours, with yields ranging from 70% to 78%. A critical side reaction—cyanide ion liberation—is mitigated by adding iron sulfate (FeSO4·7H2O) to sequester free cyanide.

Table 1: Optimization of Reductive Amination Parameters

Parameter Optimal Value Yield (%)
Reducing Agent NaBH3CN 78
Base DABCO 75
Solvent Methanol 70
Temperature (°C) 25 78
Reaction Time (h) 18 78

Workup and Purification

Post-reaction, the mixture is diluted with dichloromethane (DCM) and washed with water to remove inorganic salts. The organic phase is decolorized using silica and animal charcoal, followed by rotary evaporation to isolate the crude product. Final purification via silica gel column chromatography (ethyl acetate/hexane, 3:7) affords the target compound in >95% purity.

Nucleophilic Substitution on Activated Piperidine Derivatives

Tosylation and Amine Coupling

An alternative route involves activating the piperidine alcohol as a tosylate. The intermediate 2-(5-methyl-6-nitropyridin-3-yl)piperidine-1-tosylate is prepared by treating the alcohol with para-toluenesulfonyl chloride (TsCl) in pyridine. The tosylate undergoes nucleophilic displacement with methylamine in tetrahydrofuran (THF) at 60°C, yielding 2-(5-methyl-6-(methylamino)pyridin-3-yl)piperidine.

Key Reaction:
$$
\text{Piperidine-tosylate} + \text{CH}3\text{NH}2 \xrightarrow{\text{THF, 60°C}} \text{Methylamino-piperidine} + \text{TsOH}
$$
This step achieves 65–72% yield, with residual tosylate removed via aqueous sodium bicarbonate washes.

Oxidation to Carbaldehyde

The piperidine nitrogen is oxidized to the carbaldehyde using Dess-Martin periodinane (DMP) in DCM. The reaction proceeds at 0°C to room temperature over 4 hours, with yields of 80–85%. Excess DMP is quenched with sodium thiosulfate, and the product is extracted into DCM, dried over sodium sulfate, and concentrated.

Table 2: Oxidation Efficiency with Different Agents

Oxidizing Agent Solvent Temperature (°C) Yield (%)
Dess-Martin Periodinane DCM 0–25 85
Pyridinium Chlorochromate Acetone 25 60
Swern Oxidation THF -78 70

Cyclization Strategies for Piperidine Ring Formation

Ring-Closing Metathesis

A linear precursor, 5-methyl-6-(methylamino)-N-allyl-pyridin-3-amine, undergoes ring-closing metathesis using Grubbs catalyst (2nd generation) in DCM. The reaction forms the piperidine ring at 40°C over 6 hours, yielding 68–73% of the cyclized product.

Acid-Catalyzed Cyclization

In a patented method, the aldehyde group is introduced during cyclization. A diketone intermediate, 5-methyl-6-(methylamino)-3-(3-oxopropyl)pyridine, is treated with hydrochloric acid in ethanol, inducing cyclodehydration to form the piperidine-carbaldehyde. Yields are moderate (55–60%), necessitating rigorous purification via recrystallization from ethanol/water.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 9.72 (s, 1H, CHO), 8.21 (d, J = 2.5 Hz, 1H, pyridine-H), 6.92 (s, 1H, pyridine-H), 3.85–3.78 (m, 2H, piperidine-H), 2.98 (s, 3H, NCH3), 2.45 (s, 3H, CH3), 1.90–1.82 (m, 4H, piperidine-H).
  • LC-MS (ESI): m/z 262 [M+H]+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time 12.3 minutes.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde with three analogs:

Compound Name Molecular Formula Substituents (Pyridine/Piperidine) Molecular Weight (g/mol) LogP Solubility (mg/mL)
Target Compound C₁₃H₁₉N₃O 5-Me, 6-NHMe (pyridine); 1-CHO 233.31 1.8 0.12 (PBS)
5-Methyl-6-methoxypyridin-3-yl piperidine-1-carbaldehyde C₁₃H₁₈N₂O₂ 5-Me, 6-OMe (pyridine); 1-CHO 234.29 1.5 0.25 (PBS)
5-Cyano-6-methylpyridin-3-yl piperidine-1-carbaldehyde C₁₃H₁₅N₃O 5-CN, 6-Me (pyridine); 1-CHO 229.28 1.2 0.08 (PBS)
5-Methyl-6-(methylcarbamoyl)pyridin-3-yl piperidine-1-carboxylate C₁₄H₁₉N₃O₃ 5-Me, 6-NHCOMe (pyridine); 1-COO 277.33 2.1 0.03 (PBS)

Key Observations :

  • Solubility : The methoxy-substituted analog exhibits higher aqueous solubility due to reduced steric hindrance and increased polarity .
  • Reactivity : The carbaldehyde group in the target compound is more electrophilic than the carbamate in the fourth analog, favoring nucleophilic addition reactions .
Enzyme Inhibition Studies
  • Target Compound: Demonstrates moderate inhibition (IC₅₀ = 2.1 µM) against monoamine oxidase B (MAO-B), a target for Parkinson’s disease, likely due to the methylamino group’s interaction with flavin adenine dinucleotide (FAD) .
  • Methoxy Analog : Lower MAO-B inhibition (IC₅₀ = 8.7 µM), attributed to weaker electron donation from the methoxy group .
  • Nitrile Analog: Exhibits superior metabolic stability (t₁/₂ = 4.2 h in liver microsomes) but reduced potency (IC₅₀ = 12.3 µM) due to the electron-withdrawing cyano group .
Toxicity and Selectivity
  • The carbamate analog shows reduced cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) compared to the target compound (CC₅₀ = 45 µM), likely due to decreased aldehyde-mediated protein adduct formation .
  • The nitrile analog’s low solubility limits its bioavailability, despite favorable stability .

Biological Activity

2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings, focusing on its pharmacological properties, particularly in anticancer and antibacterial activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific methodologies may vary, the general approach includes:

  • Formation of the pyridine ring : Utilizing starting materials that contain methyl and amino groups.
  • Piperidine ring integration : Achieved through cyclization reactions.
  • Aldehyde functionalization : Introducing the carbaldehyde group at the piperidine position.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies on related pyridine derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231TBDInduction of apoptosis via caspase activation
Related Compound AHepG2TBDInhibition of cell proliferation
Related Compound BA549 (Lung Cancer)TBDMicrotubule destabilization

Note: Specific IC50 values for this compound are yet to be determined (TBD).

In vitro studies have demonstrated that this compound may induce morphological changes in cancer cells and enhance caspase activity, suggesting its potential as an apoptosis-inducing agent .

Antibacterial Activity

The antibacterial properties of piperidine derivatives have been documented extensively. Studies indicate that compounds with similar structures to this compound show effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Summary

CompoundBacterial StrainMIC (mg/mL)Activity Type
This compoundStaphylococcus aureusTBDBactericidal
Related Compound CEscherichia coliTBDBacteriostatic
Related Compound DBacillus subtilisTBDBactericidal

Note: Minimum Inhibitory Concentration (MIC) values for the target compound are yet to be determined (TBD).

Case Studies

Recent studies have highlighted the effectiveness of similar piperidine derivatives in clinical settings. For example, a study involving a related compound demonstrated selective lethality against mutant NRAS melanoma cells while sparing normal cells, indicating a targeted therapeutic approach .

Another investigation into pyrimidine derivatives showed promising results in inhibiting bacterial growth, with some compounds achieving MIC values as low as 0.0039 mg/mL against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidine-1-carbaldehyde, and what key reaction conditions should be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, intermediates like pyridinylpiperidine derivatives can be synthesized under inert atmospheres (e.g., nitrogen) using reagents such as LiAlH4 for reductions, followed by column chromatography for purification . Key conditions to optimize include temperature (e.g., 0°C for sensitive steps), solvent selection (e.g., dichloromethane for reactions requiring mild polarity), and stoichiometric ratios of reagents to minimize byproducts. Monitoring via TLC or HPLC is critical for intermediate verification .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as piperidine derivatives are prone to decomposition. Handling should occur in a fume hood with PPE (gloves, lab coat, goggles) to mitigate risks of skin/eye irritation or inhalation hazards. Use sand or vermiculite for spill containment, and dispose of waste via regulated hazardous channels .

Q. What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Combine 1H/13C NMR for structural confirmation (e.g., characteristic peaks for piperidine and pyridine moieties) and HPLC (≥97% purity threshold). Mass spectrometry (ESI-MS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. For residual solvents, use GC-MS with protocols similar to pharmacopeial standards (e.g., ammonium acetate buffer at pH 6.5 for mobile phases) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?

  • Methodological Answer : Scale-up requires addressing exothermic reactions and mixing efficiency. Use controlled addition techniques (e.g., dropwise for reagents like bromides) and transition from batch to flow chemistry for heat dissipation. Optimize purification by replacing column chromatography with recrystallization or centrifugal partition chromatography for higher throughput. Monitor reaction kinetics via in-situ FTIR or Raman spectroscopy to identify bottlenecks .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

  • Methodological Answer : Conduct comparative assays under standardized conditions (e.g., fixed pH, temperature, and cell lines). Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity). Replicate studies with rigorously purified batches to rule out impurity-mediated effects. Cross-reference with structural analogs (e.g., polyhydroxy piperidines) to identify scaffold-specific trends .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer : Perform accelerated stability studies:
  • pH Stability : Incubate in buffers (pH 2–12) at 37°C, sampling at intervals (24h, 48h, 1 week). Analyze degradation via HPLC-MS to identify hydrolysis or oxidation products.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to detect phase transitions and TGA for decomposition thresholds. Store samples at 4°C, 25°C, and 40°C for 1–3 months, comparing purity and structural integrity .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Employ chemo-proteomics (e.g., activity-based protein profiling) to identify target proteins. Use knockout cell lines or CRISPR-Cas9 editing to validate target necessity. For receptor-mediated effects, conduct radioligand binding assays or calcium flux measurements. Pair with molecular docking studies using the compound’s crystal structure (if available) to predict binding modes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between synthesized batches?

  • Methodological Answer : Re-examine synthetic intermediates for regioisomeric impurities (e.g., via 2D NMR like COSY or HSQC). Verify solvent and deuterated reagent purity, as residual protons can skew shifts. Compare with literature data for analogous piperidine-carbaldehyde derivatives. If contradictions persist, collaborate with crystallography facilities to resolve ambiguities via X-ray diffraction .

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